2,4-Dibromo-5-fluorobenzodifluoride

Vue d'ensemble

Description

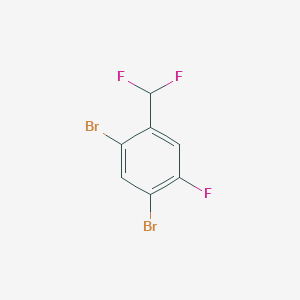

2,4-Dibromo-5-fluorobenzodifluoride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives, where bromine and fluorine atoms are introduced into the benzene ring.

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms using appropriate reagents and conditions.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.

Continuous Flow Processes: Advanced production methods may involve continuous flow processes, which allow for more efficient and scalable synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.

Reduction: Reduction reactions can reduce the halogenated compound to simpler forms.

Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed:

Oxidation Products: These may include carboxylic acids and ketones.

Reduction Products: Alcohols and other reduced forms of the compound.

Substitution Products: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 2,4-dibromo-5-fluorobenzodifluoride is in the development of pharmaceutical compounds. Its halogenated structure allows it to serve as an important intermediate in the synthesis of biologically active molecules.

Case Study: Anticancer Agents

Research has shown that derivatives of halogenated benzene compounds exhibit potent anticancer activity. A study demonstrated that modifying this compound led to compounds with enhanced efficacy against various cancer cell lines, suggesting its potential as a scaffold for drug design.

Material Science

The compound is also utilized in material science, particularly in the development of polymers and coatings. The incorporation of fluorinated compounds into polymer matrices can enhance properties such as chemical resistance and thermal stability.

Case Study: Fluorinated Polymers

A study investigated the use of this compound in synthesizing fluorinated polymers that exhibit superior hydrophobic properties. These polymers have applications in protective coatings and electronics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules through various coupling reactions.

Table: Summary of Synthetic Applications

| Application Area | Description | Example Compounds Synthesized |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Anticancer agents |

| Material Science | Enhances polymer properties | Fluorinated polymers |

| Organic Synthesis | Building block for complex organic molecules | Various aryl derivatives |

Mécanisme D'action

The mechanism by which 2,4-Dibromo-5-fluorobenzodifluoride exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the benzene ring can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.

Comparaison Avec Des Composés Similaires

2,4-Dibromofluorobenzene: Similar in structure but lacks the difluoride group.

2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of difluoride.

Uniqueness: 2,4-Dibromo-5-fluorobenzodifluoride is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2,4-Dibromo-5-fluorobenzodifluoride (DBFB) is a halogenated aromatic compound with the molecular formula CHBrF. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of DBFB, focusing on its pharmacological effects, toxicity, and relevant case studies.

- Molecular Weight : 303.9 g/mol

- Melting Point : Not specified in available literature

- Purity : Minimum 95% .

Pharmacological Effects

Research indicates that halogenated compounds like DBFB can exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that dibrominated compounds possess antimicrobial properties. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.

- Cytotoxicity : Preliminary studies indicate that DBFB may have cytotoxic effects on certain cancer cell lines. The mechanism is hypothesized to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cells.

- Enzyme Inhibition : Halogenated aromatic compounds are known to inhibit various enzymes. DBFB's structural characteristics suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DBFB. These studies typically focus on:

- Acute Toxicity : High doses of halogenated compounds can lead to acute toxicity in laboratory animals, characterized by symptoms such as respiratory distress and lethargy.

- Chronic Exposure : Long-term exposure studies are necessary to assess potential carcinogenic effects and reproductive toxicity.

Case Studies

Several case studies have investigated the biological effects of similar halogenated compounds, providing insights into the potential implications for DBFB:

- Study on Structure-Activity Relationship (SAR) :

- Environmental Impact Assessment :

- Pharmacological Investigations :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,5-dibromo-2-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTQZVXPSJALCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.